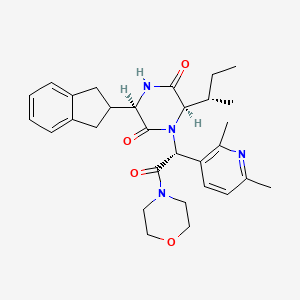

G418 Disulfato

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Geneticin sulfate has a wide range of applications in scientific research, including:

In Vivo

In vivo, G418 Disulfate is used to select for cells that have been genetically modified or engineered. It is used to select for cells that are resistant to the antibiotic. This allows researchers to study gene expression and gene manipulation in living organisms.

In Vitro

In vitro, G418 Disulfate is used to select for cells that have been genetically modified or engineered. It is used to select for cells that are resistant to the antibiotic. This allows researchers to study gene expression and gene manipulation in cell cultures.

Mecanismo De Acción

Geneticin sulfate exerts its effects by binding to the ribosome and inhibiting the elongation step of protein synthesis in both prokaryotic and eukaryotic cells . This inhibition leads to the accumulation of incomplete polypeptides, ultimately resulting in cell death. The antibiotic targets the 80S ribosome in eukaryotic cells and the 70S ribosome in prokaryotic cells .

Similar Compounds:

Gentamicin: Another aminoglycoside antibiotic with a similar structure and mechanism of action.

Neomycin sulfate: An aminoglycoside antibiotic used primarily for bacterial selection.

Kanamycin: An aminoglycoside antibiotic used for bacterial and eukaryotic cell selection.

Uniqueness of Geneticin Sulfate: Geneticin sulfate is unique in its high potency and effectiveness as a selective agent for eukaryotic cells. It is widely regarded as the gold standard for generating stable cell lines due to its high purity and consistent performance . Compared to other aminoglycosides, Geneticin sulfate exhibits higher purity and potency, making it a preferred choice for researchers .

Actividad Biológica

G418 Disulfate has been found to be a potent inhibitor of protein synthesis. It has been shown to be effective at concentrations of 0.1-1 mg/ml. It has also been found to be effective against a wide range of bacteria, including Gram-positive and Gram-negative organisms.

Biochemical and Physiological Effects

G418 Disulfate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit protein synthesis, interfere with DNA replication, and inhibit cell division. It has also been found to have an effect on the metabolism of cells, including the inhibition of enzymes involved in energy production and the stimulation of enzymes involved in lipid synthesis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

G418 Disulfate has several advantages for use in laboratory experiments. It is a potent inhibitor of protein synthesis, it is effective at low concentrations, and it is effective against a wide range of bacteria. However, it is also important to note that G418 Disulfate can be toxic to cells at high concentrations and can cause mutations in the DNA of cells.

Direcciones Futuras

The potential future directions for G418 Disulfate include:

• Investigating its use as an anti-cancer agent

• Developing more efficient methods for its synthesis

• Studying its effects on gene expression and gene manipulation

• Exploring its potential use in gene therapy

• Investigating its effects on antibiotic resistance

• Examining its effects on cell metabolism

• Exploring its use as an antiviral agent

• Investigating its use as an insecticide

• Examining its potential use in animal models

• Investigating its effects on cell division and cell death

• Studying its effects on protein folding and protein synthesis

• Investigating its use as a drug delivery vehicle

• Exploring its potential use in drug targeting and drug delivery systems

• Investigating its use as a biopesticide

• Examining its potential use in the food industry

• Investigating its effects on the immune system

• Exploring its potential use in gene editing.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

G418 Disulfate plays a significant role in biochemical reactions. It interacts with both prokaryotic and eukaryotic ribosomes, specifically the 70S and 80S ribosomes . By binding to these ribosomes, G418 Disulfate inhibits protein synthesis and elongation . This interaction is crucial for its function as a selective agent in genetic engineering.

Cellular Effects

G418 Disulfate has a broad range of effects on various types of cells. It is toxic to bacteria, yeast, protozoans, and helminths . In mammalian cells, it can block peptide synthesis, thereby influencing cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of G418 Disulfate involves its binding to the 70S and 80S ribosomes, which are part of the protein synthesis machinery in cells . This binding inhibits the elongation step of protein synthesis, effectively blocking the production of proteins . This mechanism is similar to that of neomycin sulfate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of G418 Disulfate can change over time. The product is stable for two years when stored at 2-8°C . Its effects on cellular function can vary, depending on factors such as the cell type, media, growth conditions, and the cell’s metabolic rate and position in the cell cycle .

Dosage Effects in Animal Models

The effects of G418 Disulfate can vary with different dosages in animal models. For instance, bacteria and algae require 5 μg/mL or less, while animal cells may require 300-500 μg/mL . The optimal concentration for resistant clones selection in mammalian cells depends on the cell line used as well as on the plasmid carrying the resistance gene .

Metabolic Pathways

G418 Disulfate is involved in the protein synthesis pathway in cells. It interacts with the 70S and 80S ribosomes, key components of this pathway

Subcellular Localization

The subcellular localization of G418 Disulfate is likely to be at the ribosomes, given its mechanism of action . The literature does not provide specific information on any targeting signals or post-translational modifications that direct G418 Disulfate to specific compartments or organelles.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Geneticin sulfate is synthesized through a combination of fermentation and chemical synthesis. The bacterium Micromonospora rhodorangea produces the antibiotic, which is then isolated and purified . The fermentation process involves culturing the bacterium under specific conditions to maximize the yield of Geneticin sulfate.

Industrial Production Methods: Industrial production of Geneticin sulfate involves large-scale fermentation followed by extraction and purification processes. The antibiotic is typically produced in cGMP-compliant facilities to ensure high purity and consistency . The final product is available in both liquid and powder forms, with the liquid form being presolubilized in cell culture-grade water .

Análisis De Reacciones Químicas

Types of Reactions: Geneticin sulfate primarily undergoes substitution reactions due to its aminoglycoside structure. It can react with various reagents that target its amino and hydroxyl groups.

Common Reagents and Conditions: Common reagents used in reactions with Geneticin sulfate include acids, bases, and other nucleophiles. The reactions typically occur under mild conditions to prevent degradation of the antibiotic .

Major Products Formed: The major products formed from reactions involving Geneticin sulfate depend on the specific reagents and conditions used. For example, reactions with strong acids can lead to the formation of deaminated or dehydroxylated derivatives .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of G418 Disulfate involves the conversion of Geneticin sulfate to G418 Disulfate through a series of chemical reactions.", "Starting Materials": [ "Geneticin Sulfate", "Sodium Nitrite", "Sodium Hydroxide", "Sulfuric Acid", "Hydrogen Peroxide", "Sodium Bisulfite", "Sodium Chloride", "Ethanol" ], "Reaction": [ "Geneticin Sulfate is reacted with Sodium Nitrite and Sodium Hydroxide to form a diazonium salt.", "The diazonium salt is then treated with Sulfuric Acid to form a nitroso compound.", "The nitroso compound is then reacted with Hydrogen Peroxide and Sodium Bisulfite to form a disulfate intermediate.", "The disulfate intermediate is then treated with Sodium Chloride and Ethanol to form G418 Disulfate." ] } | |

Número CAS |

108321-42-2 |

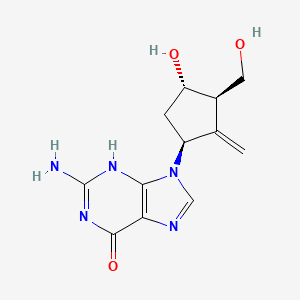

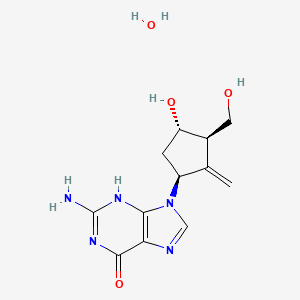

Fórmula molecular |

C20H44N4O18S2 |

Peso molecular |

692.7 g/mol |

Nombre IUPAC |

(2S,5R)-2-[4,6-diamino-3-[(2R,6S)-3-amino-4,5-dihydroxy-6-(1-hydroxyethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |

InChI |

InChI=1S/C20H40N4O10.2H2O4S/c1-6(25)14-11(27)10(26)9(23)18(32-14)33-15-7(21)4-8(22)16(12(15)28)34-19-13(29)17(24-3)20(2,30)5-31-19;2*1-5(2,3)4/h6-19,24-30H,4-5,21-23H2,1-3H3;2*(H2,1,2,3,4)/t6?,7?,8?,9?,10?,11?,12?,13?,14-,15?,16?,17?,18-,19-,20-;;/m0../s1 |

Clave InChI |

UHEPSJJJMTWUCP-GZHZNGCLSA-N |

SMILES isomérico |

CC([C@H]1C(C(C([C@@H](O1)OC2C(CC(C(C2O)O[C@H]3C(C([C@@](CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O |

SMILES |

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O |

SMILES canónico |

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Apariencia |

Solid powder |

Otros números CAS |

108321-42-2 |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Geneticin G418; Geneticin G-418; Geneticin G 418; Antibiotic G418; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-diamino-N-[(6Z)-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide](/img/structure/B1671363.png)

![[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone](/img/structure/B1671367.png)